SARS-CoV-2 RdRp Inhibition by Thermopsine Conjugates
A thermopsine-containing conjugate (Compound 17: 1,3-dimethyluracil conjugate with (-)-cytisine and thermopsine) demonstrated potent inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 value of 7.8 μM [1]. In cellular assays using SARS-CoV-2 replicon-based single-round infectious particles (SRIPs), Compound 17 achieved an EC50 of 1.47 μM and reduced viral N protein expression in a dose-dependent manner [1]. While this study evaluated derivatives rather than unmodified thermopsine alone, the data establish that the thermopsine scaffold, when incorporated into conjugate structures, contributes to RdRp inhibitory activity distinct from parent cytisine derivatives. For SARS-CoV-1, the same conjugate achieved an EC50 of 0.12 μM [2]. This represents a foundational SAR data point for researchers evaluating thermopsine as a building block for antiviral lead optimization.
| Evidence Dimension | SARS-CoV-2 RdRp enzymatic inhibition |
|---|---|
| Target Compound Data | Compound 17 (thermopsine-cytisine conjugate): IC50 = 7.8 μM; EC50 = 1.47 μM (SRIPs) |
| Comparator Or Baseline | (-)-Cytisine derivatives (parent scaffold without thermopsine incorporation) |
| Quantified Difference | SAR analysis demonstrated that thermopsine incorporation into the 1,3-dimethyluracil conjugate modified the inhibitory profile relative to cytisine-only constructs; the study evaluated multiple derivatives to establish structure-activity relationships [1] |
| Conditions | In vitro SARS-CoV-2 RNA polymerase assay kit; Vero E6 cells infected with SARS-CoV-2 SRIPs |
Why This Matters
This data establishes thermopsine as a structurally enabling scaffold for developing RdRp-targeting antivirals, offering a defined IC50 benchmark against a clinically validated viral target.
- [1] Chen Y, Hour MJ, Lin CS, Chang YS, Chen ZY, et al. Assessing the inhibitory effects of some secondary amines, thioureas and 1,3-dimethyluracil conjugates of (-)-cytisine and thermopsine on the RNA-dependent RNA polymerase of SARS-CoV-1 and SARS-CoV-2. Bioorg Med Chem Lett. 2024;113:129950. doi:10.1016/j.bmcl.2024.129950. View Source
- [2] Chen Y, Hour MJ, Lin CS, et al. Abstract: Compound 17 (1,3-dimethyluracil conjugate with (-)-cytisine and thermopsine) inhibited SARS-CoV-2 RdRp with IC50 7.8 μM; EC50 0.12 μM (SARS-CoV-1) and 1.47 μM (SARS-CoV-2 SRIPs). Bioorg Med Chem Lett. 2024;113:129950. View Source
